Product packaging for (+-)-endo-N-(2-Bornyl)acetamide(Cat. No.:CAS No. 24629-80-9)

(+-)-endo-N-(2-Bornyl)acetamide

Cat. No.: B11974694
CAS No.: 24629-80-9
M. Wt: 195.30 g/mol
InChI Key: PNZAEYAVGJMPAY-UHFFFAOYSA-N
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Description

(+-)-endo-N-(2-Bornyl)acetamide ( 91690-03-8) is a specialized organic compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . This molecule is an acetamide derivative of the bicyclic monoterpene borneol, featuring a bornyl skeleton directly linked to an acetamide functional group. The compound's structure is defined by the canonical SMILES: CC(=O)NC1CC2CCC1(C2(C)C)C . As a derivative of a naturally occurring monoterpene, this acetamide is of significant interest in medicinal and organic chemistry research. The broader class of monoterpenes and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties . The strategic incorporation of a nitrogen-containing moiety, such as an acetamide group, into a monoterpene skeleton is a recognized approach in drug discovery. This combination can lead to novel compounds with enhanced or unique pharmacological profiles compared to the parent terpene, as the amide group can facilitate hydrogen bonding with biological targets . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical studies. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO B11974694 (+-)-endo-N-(2-Bornyl)acetamide CAS No. 24629-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24629-80-9

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C12H21NO/c1-8(14)13-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3,(H,13,14)

InChI Key

PNZAEYAVGJMPAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2CCC1(C2(C)C)C

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of ± Endo N 2 Bornyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (±)-endo-N-(2-Bornyl)acetamide, offering detailed insights into its proton and carbon framework.

The ¹H NMR spectrum of the endo isomer of N-(2-Bornyl)acetamide is distinct from its exo counterpart, primarily due to the different magnetic environments of the protons. Complete assignments of the ¹H NMR chemical shifts for borneol and its derivatives, including acetylated forms, have been achieved using various solvents. mdpi.comresearchgate.net The protection of the hydroxyl group with an acetyl group causes significant shifts in the proton signals, which aids in the unambiguous assignment of stereochemistry. mdpi.comresearchgate.net

In deuterated chloroform (B151607) (CDCl₃), the proton attached to the C-2 carbon (H-2) in the bornyl system exhibits a characteristic downfield shift upon acetylation. mdpi.com The chemical shifts of the methyl protons (H-8, H-9, and H-10) also become more distinct, with H-8 and H-10 showing noticeable upfield shifts. mdpi.com Conversely, other protons on the bicyclic ring, such as H-3exo, H-6endo, and H-6exo, experience downfield shifts. mdpi.com These acetylation-induced shifts are crucial for differentiating between the endo and exo isomers.

Table 1: ¹H NMR Chemical Shift Data for Key Protons in a Borneol Derivative.

Proton Chemical Shift (ppm) in CDCl₃
H-2exo Downfield shift upon acetylation
H-3exo Downfield shift upon acetylation
H-6endo Downfield shift upon acetylation
H-6exo Downfield shift upon acetylation
H-8 Upfield shift upon acetylation
H-10 Upfield shift upon acetylation

Note: The table illustrates the general trends observed upon acetylation of a borneol-type structure. Exact chemical shifts can vary based on experimental conditions.

¹³C NMR spectroscopy provides further structural confirmation by detailing the carbon skeleton of (±)-endo-N-(2-Bornyl)acetamide. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of each carbon in the molecule. The enantiomeric differentiation of related compounds like bornyl acetate (B1210297) has been successfully achieved using ¹³C NMR with chiral lanthanide shift reagents. nih.gov

Advanced 2D-NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Correlation (HETCOR) spectroscopy, are instrumental in making complete and unambiguous assignments. mdpi.com DEPT experiments distinguish between CH, CH₂, and CH₃ groups, while HETCOR (also known as HMQC) correlates proton signals with their directly attached carbon atoms. mdpi.com These techniques were essential in the complete assignment of both ¹H and ¹³C NMR spectra for borneol and its acetylated derivatives. mdpi.comresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data.

Carbon Type (from DEPT)
C1 Quaternary
C2 CH
C3 CH₂
C4 CH
C5 CH₂
C6 CH₂
C7 Quaternary
C8 CH₃
C9 CH₃
C10 CH₃
C=O Quaternary
CH₃ (acetyl) CH₃

Note: This table provides a general representation of the carbon types expected in the molecule.

Infrared (IR) Spectroscopy for Functional Group and Coordination State Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in (±)-endo-N-(2-Bornyl)acetamide. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent features in the IR spectrum include:

N-H Stretch: A characteristic absorption in the range of 3300-3500 cm⁻¹ indicates the presence of the secondary amide N-H group. This band is typically sharper and less intense than the O-H band of an alcohol. pressbooks.pubopenstax.org

C=O Stretch (Amide I band): A strong, sharp absorption in the region of 1670-1780 cm⁻¹ is indicative of the carbonyl group of the amide functionality. openstax.org

N-H Bend (Amide II band): This band, typically found around 1550 cm⁻¹, arises from the bending vibration of the N-H bond.

C-H Stretch: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the C-H stretching vibrations of the alkane portions of the bornyl framework. openstax.org

The precise positions of these bands can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies.

Functional Group Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 - 3500 Medium, Sharp
C=O Stretch (Amide) 1670 - 1780 Strong, Sharp
C-H Stretch (Alkane) 2850 - 2960 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of (±)-endo-N-(2-Bornyl)acetamide through the analysis of its fragmentation pattern upon ionization. The mass spectrum of the related compound, bornyl acetate, shows characteristic fragmentation that can be used for isomer differentiation. researchgate.netnist.gov

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule, can help to elucidate the structure. For instance, the fragmentation of the bornyl moiety often leads to characteristic ions that are indicative of this bicyclic system.

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structure of (±)-endo-N-(2-Bornyl)acetamide in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. The crystal structure reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions.

In the crystalline state, molecules of (±)-endo-N-(2-Bornyl)acetamide are likely to be organized through a network of intermolecular hydrogen bonds. The amide group, with its N-H proton donor and carbonyl oxygen proton acceptor, is well-suited for forming such interactions. researchgate.net These hydrogen bonds play a critical role in stabilizing the crystal structure.

The N-H group of one molecule can form a hydrogen bond with the C=O group of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks. mdpi.com The geometry of these hydrogen bonds, including the N···O distance and the N-H···O angle, can be precisely determined from the crystallographic data. In some amides, these interactions lead to the formation of dimeric structures. researchgate.net The study of hydrogen bonding in similar systems reveals that even in amorphous states, these interactions are significant and can influence the material's properties. nih.govmdpi.com

Stereochemical Investigations and Conformation of ± Endo N 2 Bornyl Acetamide

Differentiation and Assignment of endo/exo Stereoisomers

The distinction between endo and exo stereoisomers in bornane systems is critical for understanding their chemical behavior. This assignment is typically achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

In the case of bornyl derivatives, the spatial orientation of substituents leads to characteristic differences in the chemical shifts and coupling constants of nearby protons. For instance, in ¹H NMR spectroscopy, the proton attached to the carbon bearing the substituent (C2) often shows a different coupling pattern and chemical shift depending on its endo or exo orientation. This is due to the differing dihedral angles with neighboring protons in the rigid bicyclic system, as described by the Karplus equation.

Spectroscopic techniques like Infrared (IR) spectroscopy can also provide clues. The vibrational frequencies of the N-H and C=O bonds of the acetamide (B32628) group may be influenced by their steric environment, potentially offering a way to distinguish between the endo and exo isomers.

In more complex cases, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, providing definitive evidence for the endo or exo configuration.

Impact of endo-Configuration on Molecular Conformation

In the endo position, the substituent is oriented towards the C7-gem-dimethyl bridge. This can lead to steric interactions that influence the preferred rotational conformation (rotamers) of the acetamide group around the C-N bond. These steric constraints can lead to a more conformationally rigid structure compared to less hindered derivatives. nih.gov For example, a study on endo-borneol and its derivatives showed that derivatization of the hydroxyl group leads to conformational rigidification. nih.gov

Conformational Studies Using Spectroscopic Data and Theoretical Calculations

The detailed conformational landscape of (±)-endo-N-(2-Bornyl)acetamide can be elucidated through a synergistic approach combining spectroscopic data and theoretical calculations.

Spectroscopic Methods: Variable-temperature NMR studies can provide information on the energy barriers between different conformational states. By analyzing changes in chemical shifts and coupling constants with temperature, it is possible to deduce the thermodynamics of conformational exchange processes. Two-dimensional exchange spectroscopy (EXSY) can also be used to identify and quantify the rates of conformational exchange.

A study on N,N-bis(1-phenylethyl)acetamide and its thio-analogue utilized ¹H NMR spectroscopy, including 2D-NOESY, to identify different exchange processes. rsc.org These included the amide rotation and another process with a lower energy barrier corresponding to the exchange of rotamers with different orientations of the 1-phenylethyl groups. rsc.org Similar methodologies could be applied to (±)-endo-N-(2-Bornyl)acetamide to understand the rotational dynamics of the acetamide group.

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable tools for mapping the potential energy surface of a molecule. nih.gov These calculations can predict the geometries and relative energies of different stable conformers and the transition states that connect them.

For instance, a conformational analysis of endo-borneol and its derivatives was successfully carried out using DFT. nih.gov The study showed that the number of thermally accessible stable conformations was reduced upon derivatization of the hydroxyl group, which was confirmed by comparing calculated and experimental IR and Vibrational Circular Dichroism (VCD) spectra. nih.gov Such an approach for (±)-endo-N-(2-Bornyl)acetamide would likely reveal a limited number of low-energy conformers due to the steric constraints of the endo position.

The table below presents hypothetical data that could be obtained from such a combined experimental and theoretical study, illustrating the types of parameters used in conformational analysis.

Table 1: Illustrative Conformational Analysis Data for (±)-endo-N-(2-Bornyl)acetamide

ParameterMethodResultInterpretation
Rotamer PopulationVT-¹H NMRRotamer A: 70%, Rotamer B: 30% (at 298 K)Indicates two primary stable conformations of the acetamide group at room temperature.
Energy Barrier (A ↔ B)EXSY NMRΔG‡ = 12.5 kcal/molQuantifies the energy required for interconversion between the two rotamers.
Dihedral Angle (H-C2-N-C=O)DFT (B3LYP/6-31G)Rotamer A: 175°, Rotamer B: -10°Predicts the specific rotational orientation of the acetamide group in each stable conformer.
Relative EnergyDFT (B3LYP/6-31G)Rotamer A: 0.0 kcal/mol, Rotamer B: +0.8 kcal/molConfirms Rotamer A as the more stable conformer, consistent with NMR population data.

This table is for illustrative purposes and does not represent actual experimental data.

Mechanisms of Stereoselectivity in Reactions Involving Bornyl Intermediates

The chiral and rigid bornyl framework is widely used as a chiral auxiliary to control the stereochemical outcome of chemical reactions. The stereoselectivity of these reactions arises from differences in the steric and electronic effects in the transition states leading to different stereoisomeric products. wikipedia.org

In reactions involving bornyl intermediates, the bulky bicyclic structure effectively shields one face of the reactive center, directing the approach of incoming reagents to the less hindered face. The endo or exo disposition of the reactive group plays a crucial role in determining which face is more accessible.

For an endo-substituted bornyl derivative, the C7-gem-dimethyl bridge provides significant steric hindrance on the endo face. Consequently, reagents will preferentially attack from the more exposed exo face. This principle is fundamental to achieving high levels of diastereoselectivity. wikipedia.org

The mechanism of stereoselectivity can be understood by considering the transition state geometries. For a reaction to be stereoselective, the activation energy for the pathway leading to the major stereoisomer must be lower than the pathway leading to the minor stereoisomer. youtube.com This energy difference is dictated by the steric and electronic interactions within the transition state.

For example, in the reduction of a ketone attached to the C2-endo position of a bornyl system, the hydride reagent will approach from the less hindered exo face, leading to the preferential formation of one diastereomeric alcohol. The degree of selectivity will depend on the size of the reagent and the specific reaction conditions.

Furthermore, the bornyl group can influence the stereochemistry at a more distant reaction center within the same molecule through conformational control. The rigid framework holds the reactive site in a specific orientation, again favoring attack from a particular direction.

Computational and Theoretical Studies of ± Endo N 2 Bornyl Acetamide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as (±)-endo-N-(2-Bornyl)acetamide, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and chemical biology for hypothesizing mechanisms of action and guiding the synthesis of more potent molecules.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For a molecule like (±)-endo-N-(2-Bornyl)acetamide, docking simulations can be performed against various receptors to identify potential biological targets. Studies on other terpene-derived compounds and amides have successfully used this approach to predict binding modes. For instance, molecular docking has been used to analyze the binding of turpentine-derived amides to enzymes like succinate (B1194679) dehydrogenase and to evaluate the interaction of various terpenes with inflammatory enzymes and receptors. acs.orgmdpi.com

The process involves generating multiple possible conformations of the ligand within the receptor's active site. A scoring function then estimates the binding affinity for each pose, often expressed as a binding energy (ΔG) in kcal/mol. mdpi.comnih.gov Lower binding energy values typically indicate more favorable and stable interactions. mdpi.com For (±)-endo-N-(2-Bornyl)acetamide, the rigid bornyl cage would likely favor receptors with well-defined hydrophobic pockets, while the acetamide (B32628) group could form crucial hydrogen bonds with polar amino acid residues in the binding site. Docking studies on other triterpenes have shown that compounds like α-amyrin and friedelin (B1674157) exhibit strong binding affinities to receptors such as the cannabinoid type 1 receptor (CB1), with scores of -8.1 to -8.3 kcal/mol. nih.gov Similar studies could predict which receptors (±)-endo-N-(2-Bornyl)acetamide binds to most effectively and the specific orientation it adopts.

Once a binding mode is predicted, a detailed analysis of the protein-ligand interactions is performed. This involves identifying the specific types of non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: The acetamide moiety of (±)-endo-N-(2-Bornyl)acetamide contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), which are critical for interacting with polar residues like serine, threonine, or glutamine in a receptor's active site. researchgate.net

Hydrophobic Interactions: The bulky, nonpolar bornyl group is expected to form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Covalent Interactions: In some cases, a ligand can form a covalent bond with the target, which can be explored through specialized covalent docking protocols. researchgate.net

The stability of these interactions can be further assessed using molecular dynamics (MD) simulations. MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the protein upon ligand binding. nih.govnih.govnih.gov Changes in protein thermal stability induced by ligand binding can be correlated with modifications in protein flexibility, offering a deeper understanding of the interaction's dynamics. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. uwa.edu.au It has become a dominant method for calculating molecular structures and properties due to its favorable balance of accuracy and computational cost. uwa.edu.au

DFT calculations are highly effective in predicting spectroscopic parameters. While specific DFT studies on (±)-endo-N-(2-Bornyl)acetamide are not widely published, extensive research on the closely related compound, bornyl acetate (B1210297), demonstrates the power of this approach. Complete assignments of the ¹H NMR chemical shifts for borneol and its acetylated and benzoylated derivatives have been achieved, and these experimental values show excellent correlation with those obtained from DFT calculations. mdpi.com

The protection of the hydroxyl group in borneol to form bornyl acetate causes significant upfield or downfield shifts for many protons in the bicyclic ring, which helps in their unambiguous assignment. mdpi.com These shifts are influenced by the electronic and anisotropic effects of the introduced acetyl group. The chemical shifts for bornyl acetate in CDCl₃, a common NMR solvent, have been meticulously assigned and serve as a strong reference for theoretical predictions.

Table 1: Assigned ¹H NMR Chemical Shifts for Bornyl Acetate in CDCl₃

Proton LabelChemical Shift (ppm)
H-2exo4.88
H-3exo2.35
H-3endo1.29
H-41.94
H-5exo1.74
H-5endo1.23
H-6exo1.74
H-6endo1.67
H-8 (methyl)0.91
H-9 (methyl)0.87
H-10 (methyl)0.87
Acetyl (CH₃)2.06
Data sourced from studies on bornyl acetate, a structural analog.

DFT is also employed to analyze the distribution of electrons within a molecule and how this changes during chemical interactions. This is crucial for understanding molecular reactivity. Global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity (χ), and global hardness (η) can be calculated to predict a molecule's behavior. nih.govnih.gov

Local reactivity can be analyzed using Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack on an atom-by-atom basis. nih.gov For (±)-endo-N-(2-Bornyl)acetamide, such analysis would likely identify the carbonyl oxygen as a primary site for electrophilic interaction and the amide nitrogen or surrounding carbons as potential sites for nucleophilic interaction.

Furthermore, Natural Bond Orbital (NBO) analysis can reveal intramolecular charge transfer (ICT) interactions. nih.govmdpi.com This involves quantifying the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding orbitals). mdpi.com In the case of (±)-endo-N-(2-Bornyl)acetamide, NBO analysis could quantify the hyperconjugative interactions that stabilize the molecule and reveal the nature of the bonding between the bornyl scaffold and the acetamide substituent.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govresearchgate.net Computational SAR approaches use molecular modeling and statistical methods to build predictive models. For (±)-endo-N-(2-Bornyl)acetamide, a computational SAR study would involve designing a virtual library of derivatives and predicting their activity.

This process typically involves:

Creating a library of analogs: Derivatives could be generated by modifying the acetamide group (e.g., changing it to other amides or esters) or by adding various substituents at different positions on the bornyl ring.

Calculating molecular descriptors: For each analog, a range of electronic, steric, and hydrophobic descriptors would be calculated using computational methods.

Predicting activity: The biological activity of each analog would be predicted, often using the results from molecular docking simulations (e.g., predicted binding affinity).

Developing a QSAR model: A Quantitative Structure-Activity Relationship (QSAR) model is then built by establishing a mathematical correlation between the calculated descriptors and the predicted activity. This model can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that confer high activity.

Newer computational methods, such as cross-structure-activity relationship (C-SAR), use cheminformatics and molecular docking to analyze diverse chemical scaffolds, identify repetitive pharmacophoric patterns, and understand how minor structural changes can lead to significant shifts in activity (activity cliffs). nih.gov Such an approach could provide strategic insights for transforming (±)-endo-N-(2-Bornyl)acetamide into a more potent and selective molecule for a given biological target.

Prediction of Potential Biological Targets

Computational methods, often referred to as in silico target prediction, play a crucial role in modern drug discovery and chemical biology. These techniques utilize the chemical structure of a compound to forecast its potential interactions with biological macromolecules, such as proteins and nucleic acids. Methodologies for target prediction are diverse and include ligand-based approaches, which rely on the similarity of the query molecule to compounds with known biological activities, and structure-based approaches, like molecular docking, which simulate the binding of a molecule to the three-dimensional structure of a potential target protein.

Despite the availability of these powerful computational tools, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the prediction of biological targets for (±)-endo-N-(2-Bornyl)acetamide. Research in this area tends to concentrate on broader classes of molecules or on derivatives with more pronounced biological activities. For instance, computational studies have been conducted on other acetamide derivatives to predict their interactions with various targets, but these findings are not directly transferable to (±)-endo-N-(2-Bornyl)acetamide due to the unique structural and stereochemical properties conferred by the bornyl moiety.

Detailed Research Findings

Currently, there are no published research findings that specifically detail the predicted biological targets for (±)-endo-N-(2-Bornyl)acetamide using computational methods. While general computational platforms and methodologies for target prediction exist, they have not been specifically applied to this compound in the available scientific literature. Therefore, a data table of predicted targets, binding affinities, or other relevant computational metrics cannot be provided at this time. The lack of such studies may be due to the compound's status as a non-commercial chemical entity, which often limits the scope of research unless a specific biological activity has been identified through preliminary screening.

Future research initiatives could apply established in silico target prediction workflows to (±)-endo-N-(2-Bornyl)acetamide. Such an investigation would likely involve the following steps:

Ligand-Based Target Prediction: Comparing the two-dimensional and three-dimensional structure of (±)-endo-N-(2-Bornyl)acetamide against large databases of compounds with known biological targets. This could provide initial hypotheses about potential protein families that the compound might interact with.

Inverse Virtual Screening: Docking the structure of (±)-endo-N-(2-Bornyl)acetamide against a wide array of known protein binding sites to identify potential targets based on favorable binding energies and complementary shapes.

Pharmacophore Modeling: Developing a pharmacophore model based on the structural features of (±)-endo-N-(2-Bornyl)acetamide and using it to screen for proteins that contain corresponding features in their binding sites.

Until such studies are conducted and published, the potential biological targets of (±)-endo-N-(2-Bornyl)acetamide remain undetermined from a computational standpoint.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Molecule Construction

The use of chiral compounds derived from natural sources is a cornerstone of modern asymmetric synthesis. These "chiral pool" molecules provide a readily available source of stereochemical information for the construction of complex target molecules. While specific examples for (+-)-endo-N-(2-Bornyl)acetamide are not detailed in current literature, compounds with similar bornyl scaffolds are employed as chiral auxiliaries. These auxiliaries can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed.

The synthesis of complex intermediates for natural products often relies on multi-step sequences. For instance, the assembly of polyketide backbones can involve key steps like asymmetric carbocyclization and allylation reactions. While not directly involving this compound, these synthetic strategies highlight the importance of chiral building blocks in achieving high stereoselectivity in the synthesis of complex molecules.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. This field heavily relies on the design and synthesis of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby influencing the stereochemical outcome of a catalyzed reaction.

Ligands incorporating a bornyl moiety are known, and the nitrogen and oxygen atoms in this compound offer potential coordination sites for metal ions. The development of nonsymmetrical P,N-ligands has proven successful in various metal-catalyzed reactions, often outperforming symmetrical ligand systems. Conceptually, derivatives of this compound could be envisioned as precursors to such chiral ligands. However, specific research detailing the synthesis and application of ligands derived directly from this compound in asymmetric catalysis is not prominent in the available literature. The general principle involves creating a structurally well-defined chiral environment around a metal catalyst to achieve high enantioselectivity.

Use in Biochemical Assays and as Chemical Probes

The interaction of small molecules with biological systems is a vast area of research. Chemical probes are essential tools for elucidating biological pathways and mechanisms of action. While there is a mention of this compound being investigated as a potential acetylcholinesterase inhibitor, which could have implications for neurodegenerative diseases, detailed studies and data from biochemical assays are not widely published.

The development of chemical probes often requires the synthesis of molecules with specific functionalities that allow for interaction with biological targets and subsequent detection. The bornyl framework, being lipophilic, can facilitate the passage of molecules through cell membranes, a desirable property for intracellular probes. However, without specific research on the application of this compound as a biochemical assay component or a chemical probe, its role in this area remains speculative.

Q & A

Q. Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) track metabolic pathways of (±)-endo-N-(2-Bornyl)acetamide?

  • Answer :
  • Synthesis : Incorporate labeled isotopes during acetylation or amine precursor steps .
  • Mass spectrometry imaging (MSI) : Map metabolite distribution in tissue sections .

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